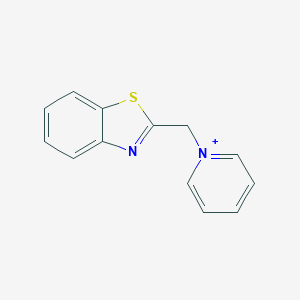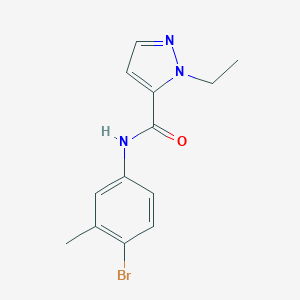
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium, also known as BZM-Py, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium is not fully understood. However, it has been proposed that 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium may act as a chelator for metal ions, which can lead to the formation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium may also inhibit the activity of enzymes that are involved in cancer cell proliferation.
Biochemical and physiological effects:
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the levels of ROS. 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation. In addition, 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been shown to have potential anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium in lab experiments is its high selectivity for metal ions, which makes it a useful tool for studying metal ion homeostasis in biological systems. Another advantage is its potential anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium. One direction is the development of new metal complexes based on 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium, which may exhibit interesting photophysical properties. Another direction is the study of the potential anti-inflammatory and antioxidant activities of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium. In addition, further research is needed to fully understand the mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium involves the reaction of 2-(chloromethyl)benzothiazole with 2-cyanopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium in high yield and purity.
Applications De Recherche Scientifique
1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been shown to have various applications in scientific research. It has been studied as a potential fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has also been used as a ligand for the synthesis of metal complexes that exhibit interesting photophysical properties. In addition, 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium has been studied for its potential anti-cancer activity.
Propriétés
Formule moléculaire |
C13H11N2S+ |
|---|---|
Poids moléculaire |
227.31 g/mol |
Nom IUPAC |
2-(pyridin-1-ium-1-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H11N2S/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13/h1-9H,10H2/q+1 |
Clé InChI |
LVMJNUWHHFLFPA-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2 |
SMILES canonique |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)

![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)



![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)
![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)